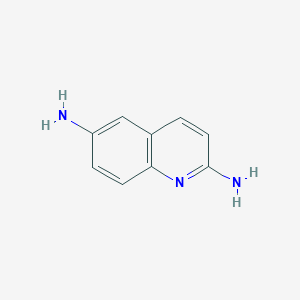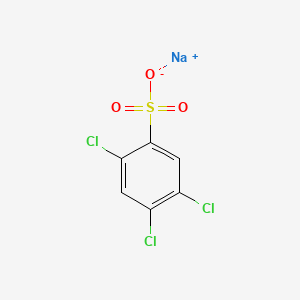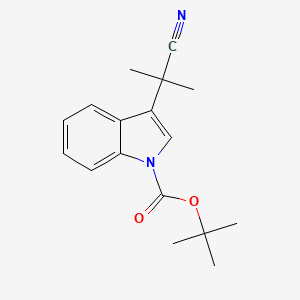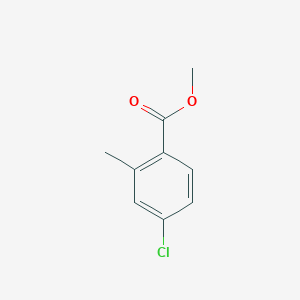
Tributyl(4-hexylthiophen-2-YL)stannane
Overview
Description
Tributyl(4-hexylthiophen-2-YL)stannane is an organotin compound . It is also known as tributyl (4-hexylthiophen-2-yl)stannane .
Molecular Structure Analysis
The molecular formula of this compound is C22H42SSn . The exact mass is 458.20300 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 457.33500 . The boiling point is 136-138 °C (Press: 4 Torr) .Scientific Research Applications
Synthesis and Reagent Use
Tributyl(4-hexylthiophen-2-yl)stannane and related organotin compounds are primarily utilized in organic synthesis. For instance, tributyl[(methoxymethoxy)methyl]stannane serves as an intermediate in producing specific organotin compounds, showcasing the role of similar stannanes in synthesis processes (Danheiser et al., 2003). Additionally, tributyl(3,3,3-trifluoro-1-propynyl)stannane is used in the preparation of various trifluoromethylated heterocyclic compounds, highlighting its application in the formation of complex organic molecules (Hanamoto, Hakoshima, & Egashira, 2004).
Application in Electronic Materials
Organotin compounds like this compound play a crucial role in the field of electronic materials. In a study, tributyl(5-hexylthiophen-2-yl)stannane was used in Stille coupling reactions to synthesize new anthracene-containing conjugated molecules for organic thin film transistors (OTFTs). This illustrates the compound's application in the development of advanced electronic devices (Bae et al., 2010).
Role in Asymmetric Induction and Stereocontrolled Reactions
This compound and similar organotin compounds are used to induce asymmetry in chemical reactions. For example, certain tributylstannanes have been shown to facilitate asymmetric induction in reactions with aldehydes, emphasizing their importance in stereochemistry (Stanway & Thomas, 1995). Additionally, these compounds are involved in stereocontrolled preparation of various organic molecules, further highlighting their utility in achieving specific molecular configurations (Lesimple, Beau, & Sinaÿ, 1987).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Tributyl(4-hexylthiophen-2-yl)stannane plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is often used as a catalyst in thiooxidation and coupling reactions. The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways. Additionally, this compound can bind to proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This can result in altered cellular functions, such as increased or decreased proliferation, apoptosis, or differentiation. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, inhibiting their activity and preventing the catalysis of specific biochemical reactions. Alternatively, it can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. This compound can also interact with DNA and RNA, leading to changes in gene expression and subsequent alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can participate in oxidation-reduction reactions, where it is converted into reactive intermediates that further interact with other biomolecules. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and the execution of its biochemical functions .
Properties
IUPAC Name |
tributyl-(4-hexylthiophen-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15S.3C4H9.Sn/c1-2-3-4-5-6-10-7-8-11-9-10;3*1-3-4-2;/h7,9H,2-6H2,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWHJTJHSJIICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CSC(=C1)[Sn](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42SSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623800 | |
| Record name | Tributyl(4-hexylthiophen-2-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444579-42-4 | |
| Record name | Tributyl(4-hexylthiophen-2-yl)stannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444579-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyl(4-hexylthiophen-2-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Mercaptobenzo[d]thiazole-6-carbonitrile](/img/structure/B1592704.png)






